molecular formula C7H6N2O3S2 B6151967 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide CAS No. 31284-17-0

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B6151967
CAS No.: 31284-17-0
M. Wt: 230.3
InChI Key:
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Description

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to form 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride. This intermediate is then reacted with ammonia or amines to yield the desired sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used.

    Hydrolysis: Water or aqueous solutions of acids or bases are used, often at elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Produces sulfonamides, sulfonic esters, and sulfonic thiols.

    Hydrolysis: Produces the corresponding sulfonic acid.

Scientific Research Applications

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

31284-17-0

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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